molecular formula C4H6N2O3S2 B1321874 5-Amino-3-methyl-isothiazole-4-sulfonic acid CAS No. 4590-59-4

5-Amino-3-methyl-isothiazole-4-sulfonic acid

Cat. No.: B1321874
CAS No.: 4590-59-4
M. Wt: 194.2 g/mol
InChI Key: QMTYNEHTQXCVQL-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-isothiazole-4-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-isothiazole-4-sulfonic acid typically involves the reaction of 3-methyl-isothiazole with sulfonating agents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, which reacts with 3-methyl-isothiazole to form the desired sulfonic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-isothiazole-4-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-isothiazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit matrix metalloproteinases (MMPs) and aurora kinases, which are involved in cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-isothiazole-4-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

5-amino-3-methyl-1,2-thiazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S2/c1-2-3(11(7,8)9)4(5)10-6-2/h5H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTYNEHTQXCVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607478
Record name 5-Amino-3-methyl-1,2-thiazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4590-59-4
Record name 5-Amino-3-methyl-1,2-thiazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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